![molecular formula C11H14Cl2N2 B13551053 [1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine: is a chemical compound characterized by the presence of a pyrrolidine ring attached to a methanamine group, with a 3,4-dichlorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine typically involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above, with additional steps for purification and quality control to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can bind to specific receptors in biological systems, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Agriculture: It may be used in the formulation of agrochemicals, such as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of [1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
[1-(3,4-Dichlorophenyl)pyrrolidin-2-yl]methanamine: Similar structure but with a different position of the pyrrolidine ring.
[1-(3,4-Dichlorophenyl)pyrrolidin-4-yl]methanamine: Another positional isomer with the pyrrolidine ring attached at a different carbon.
[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]ethanamine: Similar structure with an ethyl group instead of a methanamine group.
Uniqueness: The unique combination of the 3,4-dichlorophenyl group and the pyrrolidin-3-ylmethanamine structure imparts specific chemical and biological properties to the compound, making it distinct from its isomers and analogs. This uniqueness can be leveraged in various applications, particularly in drug development and material science.
Propriétés
Formule moléculaire |
C11H14Cl2N2 |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-2-1-9(5-11(10)13)15-4-3-8(6-14)7-15/h1-2,5,8H,3-4,6-7,14H2 |
Clé InChI |
BKYRWYVOEKNJAL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CN)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


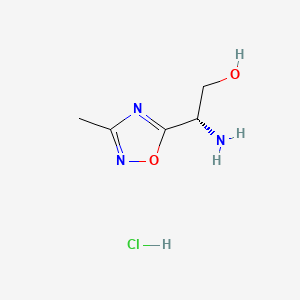
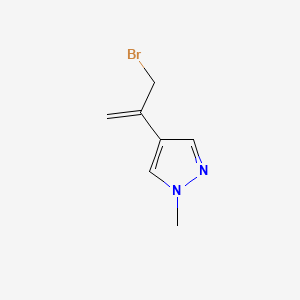
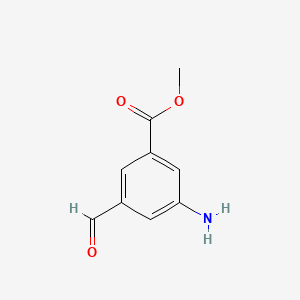
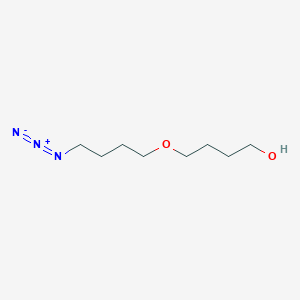

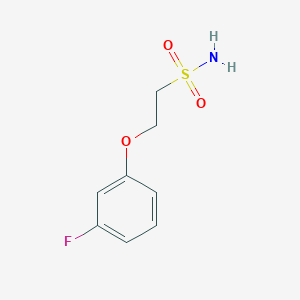
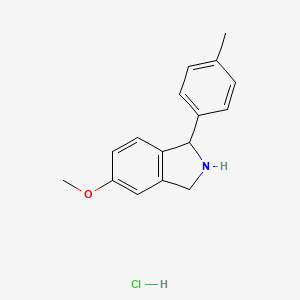
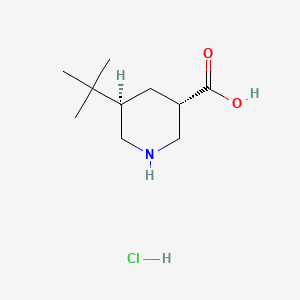
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
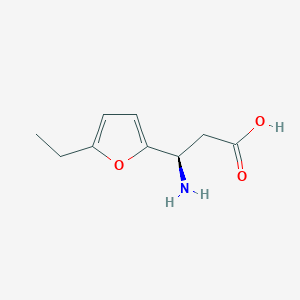
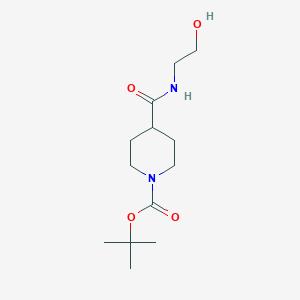
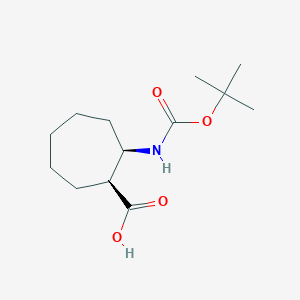
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)

